molecular formula C11H10N2O4 B2871906 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid CAS No. 923682-07-9

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid

Cat. No.: B2871906
CAS No.: 923682-07-9
M. Wt: 234.211
InChI Key: MXTQTENLUSJLFY-UHFFFAOYSA-N
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Description

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid (CAS: Not explicitly listed in evidence, but structurally related to compounds in , and 22) is a benzoic acid derivative featuring a 5-methyl-1,2,4-oxadiazole moiety connected via a methoxy linker at the 3-position of the benzene ring. The oxadiazole group is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

3-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-12-10(13-17-7)6-16-9-4-2-3-8(5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTQTENLUSJLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with a suitable benzoic acid derivative under specific conditions. One common method involves the use of coupling reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and sodium acetate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may enhance the compound’s binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The compound is compared to structurally related oxadiazole-containing benzoic acids, focusing on substitution patterns and biological relevance:

Ataluren (PTC124)
  • Structural Distinction : Replaces the methyl group with a 2-fluorophenyl ring, enhancing lipophilicity and target engagement .
  • Activity : Promotes readthrough of premature termination codons in genetic disorders like Duchenne muscular dystrophy.
  • Key Data: IC₅₀ of 1–10 μM in nonsense mutation suppression assays .
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid
  • Structural Distinction : Oxadiazole directly attached to the benzene ring at the 4-position, eliminating the methoxy linker.
  • Activity : Primarily used in crystallographic studies (e.g., antiviral WIN derivatives) and as a building block for metal-organic frameworks .
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic Acid
  • Structural Distinction : Lacks the methoxy bridge, with oxadiazole directly at the 3-position.
  • Activity : Utilized in synthesizing kinase inhibitors and proteolysis-targeting chimeras (PROTACs) due to improved solubility and binding .

Biological Activity

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. The oxadiazole moiety is known for its diverse pharmacological effects, including antimicrobial and anticancer properties. This article explores the synthesis, biological activity, and relevant research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,2,4-oxadiazole with benzoic acid derivatives. Various methods have been reported in literature, including refluxing with appropriate reagents to yield high-purity products. The structural confirmation of synthesized compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry.

Antifungal Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antifungal properties. For instance, a related compound showed moderate inhibition against several fungal strains including Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . The antifungal mechanism is believed to involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

CompoundFungal StrainInhibition (%)
This compoundC. orbiculare45%
This compoundB. cinerea50%
3-[(5-Methyl-1,2,4-oxadiazol-3-y)methoxy]benzoic acidR. solani40%

Anticancer Activity

The potential anticancer activity of oxadiazole derivatives has also been explored. Studies indicate that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a derivative of the oxadiazole structure was reported to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

  • Study on Antifungal Properties : A comprehensive study evaluated the antifungal activity of various oxadiazole derivatives against common plant pathogens. The results indicated that modifications to the oxadiazole ring significantly affected antifungal efficacy .
  • Anticancer Mechanisms : In vitro studies on cancer cell lines treated with oxadiazole derivatives revealed that these compounds could effectively inhibit tumor growth by inducing apoptosis and inhibiting key survival pathways .

Research Findings

Research has shown that the incorporation of the oxadiazole moiety enhances biological activity compared to non-substituted benzoic acids. The following key findings summarize the biological activities associated with this compound:

  • Antifungal Efficacy : Demonstrated moderate inhibition against several pathogenic fungi.
  • Anticancer Potential : Induces apoptosis in cancer cells and inhibits cell proliferation.

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